molecular formula C9H13IN2O3 B12080484 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine

5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine

Cat. No.: B12080484
M. Wt: 324.12 g/mol
InChI Key: WHBSBUFQVWQROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with an iodine atom and a triethylene glycol ether chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in dry acetonitrile . The reaction proceeds under mild conditions, yielding the desired iodinated pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or thiolates, typically in polar aprotic solvents like dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or other substituted pyrimidines.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with an aryl boronic acid.

Scientific Research Applications

5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the ether chain can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is unique due to its combination of an iodine atom and a triethylene glycol ether chain on a pyrimidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H13IN2O3

Molecular Weight

324.12 g/mol

IUPAC Name

5-iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine

InChI

InChI=1S/C9H13IN2O3/c1-13-2-3-14-4-5-15-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3

InChI Key

WHBSBUFQVWQROF-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=NC=NC=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.